REACTION_CXSMILES
|
C(O)(=O)[CH2:2][CH2:3][CH2:4][C:5]#[CH:6].C([N:11]([CH2:14]C)CC)C.[C:16]([OH:20])([CH3:19])([CH3:18])[CH3:17].C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:28])C=CC=CC=1>CCOCC.O>[C:14]([NH:11][CH2:2][CH2:3][CH2:4][C:5]#[CH:6])([O:20][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:28]
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Name
|
|
Quantity
|
9.13 g
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Type
|
reactant
|
Smiles
|
C(CCCC#C)(=O)O
|
Name
|
|
Quantity
|
7.12 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)O
|
Name
|
|
Quantity
|
17.7 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 3 hours
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Duration
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3 h
|
Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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WASH
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Details
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the organic layer was washed 1×50 mL 5% ethylenediaminetetraacetic acid disodium salt, 1×50 mL 10% sodium bicarbonate, 1×50 mL brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate and activated carbon
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was further purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 1:1 ether/hexane (TLC, SiO2, 1:3 ethyl acetate/hexane, Rf =0.18, ninhydrin char)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)NCCCC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |